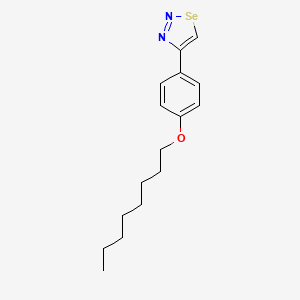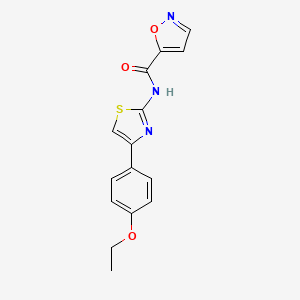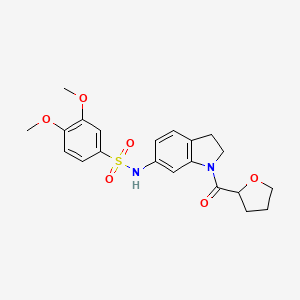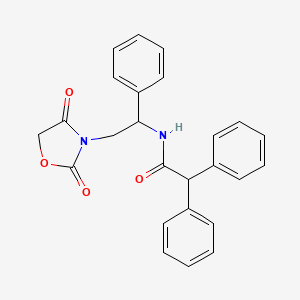
4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Octyloxy-phenyl)-(1,2,3)selenadiazole” is a chemical compound with the linear formula C16H22N2OSe . It has a molecular weight of 337.327 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H22N2OSe . Further details about its molecular structure are not available in the sources I found.Scientific Research Applications
Antimicrobial Activity
One study focused on the synthesis, characterization, and evaluation of antimicrobial activity and genotoxicity assessment of two heterocyclic compounds containing 1,2,3-selenadiazole rings. These compounds were tested for their in vitro antimicrobial activity against various pathogenic microbes, showing significant inhibition and potential use as antibiotics due to their low genotoxicity and strong antimicrobial activity (Al-Smadi et al., 2019).
Electronic Properties and Adduct Formation
Another research conducted a simulation study on the structural and electronic properties of adducts complexes of Bis(Acetylacetonato)oxoVanadium (IV) with 4-(Para-substituted phenyl)-1,2,3-Selenadiazole. The study utilized density functional theory (DFT) calculations to investigate the effects of structural change on the electronic properties of these adducts, suggesting potential applications in the development of novel materials with specific electronic properties (Alsawad et al., 2021).
Antibacterial and Antifungal Activities
Research on selenium heterocycles, including the synthesis of arylsulfonyl-1,2,3-selenadiazoles, revealed significant growth inhibition against some bacteria and fungi, highlighting their potential as antimicrobial agents (Lalezari et al., 1978).
Apoptosis Inducers and Anticancer Agents
A chemical genetics approach was used to discover apoptosis inducers through a phenotypic cell-based HTS assay. This approach identified small molecules with apoptosis-inducing activities, suggesting a pathway for the discovery of potential anticancer agents and the identification of molecular targets (Cai et al., 2006).
Properties
IUPAC Name |
4-(4-octoxyphenyl)selenadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OSe/c1-2-3-4-5-6-7-12-19-15-10-8-14(9-11-15)16-13-20-18-17-16/h8-11,13H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFHCOZHANZPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C[Se]N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)
![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)

![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)




![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)

